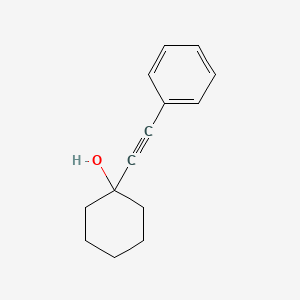

1-(Phenylethynyl)-1-cyclohexanol

Description

Molecular Architecture and Fundamental Structural Features

The molecular structure of 1-(Phenylethynyl)-1-cyclohexanol consists of a cyclohexanol (B46403) ring bonded to a phenylethynyl group at the C1 position. nih.gov This arrangement brings together a saturated carbocyclic system, a hydroxyl functional group, and a conjugated system of a phenyl ring and a carbon-carbon triple bond. This unique combination of structural motifs dictates its chemical behavior and reactivity.

The presence of the hydroxyl group and the alkyne functionality makes it a bifunctional molecule, capable of undergoing a diverse range of chemical transformations. The tertiary nature of the alcohol and the internal position of the alkyne are critical factors in determining the outcome of its reactions.

Table 1: Chemical and Physical Properties of 1-(Phenylethynyl)-1-cyclohexanol nih.govchemrxiv.org

| Property | Value |

| Molecular Formula | C₁₄H₁₆O |

| Molecular Weight | 200.28 g/mol |

| Melting Point | 60-62 °C |

| Boiling Point | 337.7 °C at 760 mmHg |

| Density | 1.08 g/cm³ |

| Flash Point | 155.8 °C |

Table 2: Spectroscopic Data for 1-(Phenylethynyl)-1-cyclohexanol nih.gov

| Spectroscopic Technique | Key Features |

| FTIR (Film) | Presence of a broad O-H stretch and a C≡C triple bond stretch. |

| ATR-IR (Neat) | Similar to FTIR, confirming the presence of hydroxyl and alkyne groups. |

| FT-Raman | Characteristic bands corresponding to the phenyl ring and the alkyne bond. |

Research Significance in Contemporary Organic Chemistry

The significance of 1-(Phenylethynyl)-1-cyclohexanol in contemporary organic chemistry stems primarily from its role as a precursor in the synthesis of α,β-unsaturated ketones and other valuable organic molecules. nih.gov It is a classic substrate for studying and applying the Meyer-Schuster and Rupe rearrangements, two important acid-catalyzed reactions of propargyl alcohols. nih.gov

The study of these rearrangements with 1-(Phenylethynyl)-1-cyclohexanol as the starting material allows researchers to explore the subtle mechanistic details that govern the competition between these two pathways. Furthermore, the development of catalytic systems that can selectively promote one rearrangement over the other is an active area of research, with implications for the efficient synthesis of a wide range of carbonyl compounds.

Overview of Key Research Domains

The utility of 1-(Phenylethynyl)-1-cyclohexanol and its derivatives extends into several key domains of chemical research:

Rearrangement Reactions: As a tertiary propargyl alcohol, 1-(Phenylethynyl)-1-cyclohexanol is a prime candidate for undergoing acid-catalyzed rearrangements. The Meyer-Schuster rearrangement leads to the formation of an α,β-unsaturated ketone, while the competing Rupe rearrangement yields a different unsaturated ketone isomer. nih.gov Research in this area focuses on controlling the reaction conditions to selectively obtain the desired product.

Synthesis of Heterocyclic Compounds: The reactive functionalities within 1-(Phenylethynyl)-1-cyclohexanol make it a useful starting material for the synthesis of various heterocyclic systems. For instance, derivatives of this compound have been used to prepare pyrazolo[4,3-c]pyridines, which have shown potential as antiproliferative agents. mdpi.com

Precursor to Complex Molecules: The structural framework of 1-(Phenylethynyl)-1-cyclohexanol can be incorporated into larger and more complex molecules. For example, similar phenylethynyl moieties are found in advanced materials like blue phase liquid crystals. nih.gov The synthesis of such materials often involves the coupling of phenylethynyl-containing building blocks.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethynyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEMYSKBSYEVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343996 | |

| Record name | 1-(Phenylethynyl)-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20109-09-5 | |

| Record name | 1-(Phenylethynyl)-1-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylethynyl 1 Cyclohexanol

Strategic Direct Syntheses

Direct synthesis routes to 1-(phenylethynyl)-1-cyclohexanol offer an efficient means of obtaining the target molecule. These methods often involve the formation of the key carbon-carbon bond between the phenylacetylene (B144264) and cyclohexanone-derived fragments in a single, strategic step.

Optimized Sonogashira Cross-Coupling Protocols

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of alkyne-containing molecules. wikipedia.org It traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

Palladium-Catalyzed Systems with Co-catalysts

The classic Sonogashira reaction conditions have been extensively optimized for the synthesis of various alkynyl compounds. These protocols typically employ a palladium catalyst, such as PdCl2(PPh3)2, in conjunction with a copper(I) salt, most commonly copper(I) iodide (CuI), which acts as a co-catalyst. The reaction is carried out in the presence of a base, like an amine, which also serves as the solvent. While effective, the use of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). wikipedia.org

A notable application of this methodology is the coupling of iodobenzene (B50100) with 1-ethynylcyclohexan-1-ol, which can produce 1-(phenylethynyl)-1-cyclohexanol with a high yield of 99%. lookchem.com

Copper-Free Palladium Catalysis

To circumvent the issues associated with copper co-catalysts, such as the formation of homocoupled byproducts, copper-free Sonogashira protocols have been developed. wikipedia.org These methods rely solely on a palladium catalyst and a suitable base.

One such advancement is a modified palladium-catalyzed Sonogashira reaction that operates under copper-, amine-, and solvent-free conditions. organic-chemistry.org This protocol utilizes 3 mol% of PdCl2(PPh3)2 and 3 equivalents of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to facilitate the coupling of aryl halides with terminal alkynes. organic-chemistry.org This system has demonstrated moderate to excellent yields and is particularly effective for less reactive aryl chlorides. organic-chemistry.org The TBAF is believed to function as both a base and a phase-transfer catalyst. organic-chemistry.org Another approach involves the use of Pd/C as a catalyst in water, providing an environmentally friendly and efficient method for Sonogashira couplings. nih.gov

Emerging Transition Metal-Catalyzed Approaches

Research into the synthesis of complex organic molecules continues to yield novel catalytic systems. While palladium remains a dominant metal in cross-coupling reactions, other transition metals are being explored for their unique reactivity. These emerging methods aim to provide alternative, and potentially more efficient or selective, pathways to compounds like 1-(phenylethynyl)-1-cyclohexanol. The development of these new catalysts could offer advantages in terms of cost, substrate scope, and functional group tolerance.

Synthesis via Precursor Transformation

An alternative strategy for the synthesis of 1-(phenylethynyl)-1-cyclohexanol involves the modification of a pre-existing molecule that already contains the cyclohexanol (B46403) core.

Functionalization of 1-Ethynyl-1-cyclohexanol

A common and effective method for synthesizing 1-(phenylethynyl)-1-cyclohexanol is through the functionalization of 1-ethynyl-1-cyclohexanol. This precursor, which contains the desired cyclohexanol ring and a terminal alkyne, can be coupled with an aryl halide, such as iodobenzene, via a Sonogashira cross-coupling reaction to yield the final product. lookchem.com This approach allows for the late-stage introduction of the phenyl group.

The synthesis of the precursor, 1-ethynyl-1-cyclohexanol, can be achieved by reacting 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol with tetra-n-butylammonium fluoride in tetrahydrofuran (B95107). prepchem.com This deprotection step removes the trimethylsilyl (B98337) group, revealing the terminal alkyne ready for subsequent coupling reactions. prepchem.com

Another route to a related precursor involves the reaction of phenylacetylene with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran and hexane (B92381) at low temperatures, followed by the addition of cyclohexanone (B45756). lookchem.com This sequence results in the formation of 1-(phenylethynyl)-1-cyclohexanol with a reported yield of 100%. lookchem.com

Data Tables

Table 1: Sonogashira Coupling for 1-(Phenylethynyl)-1-cyclohexanol Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Yield (%) | Reference |

| Iodobenzene | 1-Ethynylcyclohexan-1-ol | Not Specified | 99.0% | lookchem.com |

| Phenylacetylene | Cyclohexanone | n-butyllithium/TMEDA | 100.0% | lookchem.com |

Stereoselective and Regioselective Annulation Pathways

The construction of a polysubstituted cyclohexanol ring, particularly one bearing a quaternary carbon center as in 1-(phenylethynyl)-1-cyclohexanol, through annulation reactions presents significant synthetic challenges. Achieving high levels of stereoselectivity (controlling the three-dimensional arrangement of atoms) and regioselectivity (controlling the position of new bonds and functional groups) is paramount. Research in this area often focuses on domino reactions, cycloadditions, and transition-metal-catalyzed processes.

Diastereoselective Annulations:

The diastereoselective synthesis of highly functionalized cyclohexanones, which are direct precursors to cyclohexanols, has been achieved through Michael-aldol domino reactions. For instance, a base-catalyzed domino reaction between β-keto esters and trisubstituted Michael acceptors can produce polyfunctional cyclohexanones with excellent diastereoselectivity (up to >20:1 dr). nih.gov The high level of diastereocontrol is attributed to a stereoconvergent cyclization of acyclic intermediates through a chair-like transition state. nih.gov Subsequent stereoselective reduction of the resulting cyclohexanone would yield the corresponding cyclohexanol. While not directly applied to the synthesis of 1-(phenylethynyl)-1-cyclohexanol, this methodology demonstrates a powerful strategy for controlling the relative stereochemistry of multiple centers on a cyclohexane (B81311) ring.

Table 1: Diastereoselective Michael-Aldol Annulation for Cyclohexanone Synthesis This table is a representative example based on the described methodology and not a direct synthesis of the target compound.

| Entry | Michael Acceptor | β-Keto Ester | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | Alkylidene Malonate | Ethyl Acetoacetate | K₂CO₃ | Toluene | 84 | >20:1 |

| 2 | Nitro-Styrene Derivative | Methyl Acetoacetate | DBU | CH₂Cl₂ | 75 | 15:1 |

Data is illustrative of typical conditions and outcomes in diastereoselective annulations. nih.gov

Enantioselective Annulations:

The enantioselective synthesis of cyclic compounds can be achieved through transition-metal catalysis using chiral ligands. For example, palladium-catalyzed annulation of dienes can be rendered enantioselective. Ligand-controlled, palladium-catalyzed aminomethylative annulation of dienyl alcohols has been shown to produce chiral cis-isochromans with up to 94% enantiomeric excess (ee) when a chiral phosphinamide ligand is used. nih.gov This highlights the potential of chiral ligands to control the stereochemical outcome of annulation reactions.

Furthermore, rhodium-catalyzed (4+3) annulation reactions have been developed for the diastereo- and enantioselective synthesis of tetracyclic cycloheptanols. researchgate.net Although this leads to a seven-membered ring, the principles of using chiral catalysts to control the formation of cyclic alcohols are directly relevant.

Conceptually, an enantioselective annulation to form 1-(phenylethynyl)-1-cyclohexanol could involve a chiral catalyst that orchestrates the cyclization of a linear precursor, thereby setting the absolute stereochemistry at the quaternary center.

Regioselective Annulations:

Regioselectivity in annulation reactions is often directed by the inherent reactivity of the substrates or by the catalyst. In palladium-catalyzed reactions of dienes, the formation of π-allylpalladium intermediates typically leads to 1,2- or 1,4-difunctionalization products. nih.gov However, strategies utilizing directing groups, such as a hydroxyl group, can steer the regioselectivity towards other outcomes, like 3,4-difunctionalization. nih.gov

In the context of synthesizing 1-(phenylethynyl)-1-cyclohexanol, a hypothetical regioselective annulation might involve the cyclization of a precursor where the positions of unsaturation and the terminating nucleophile are precisely placed to favor the formation of the desired six-membered ring over other possibilities.

While specific, well-documented stereoselective and regioselective annulation pathways leading directly to 1-(phenylethynyl)-1-cyclohexanol are not prominent in the surveyed literature, the existing body of work on the synthesis of substituted cyclohexanes provides a strong conceptual framework. Future research may focus on adapting these powerful annulation strategies to achieve the direct and controlled synthesis of this and related tertiary propargyl cyclohexanols.

Investigations into the Chemical Reactivity and Mechanistic Transformations of 1 Phenylethynyl 1 Cyclohexanol

Catalytic Cascade and Tandem Processes

The presence of both a hydroxyl group and an alkyne functionality in 1-(phenylethynyl)-1-cyclohexanol makes it an interesting substrate for catalytic cascade and tandem reactions, where multiple bond-forming events occur in a single operation.

Rhodium catalysts are well-known for their ability to mediate a wide range of organic transformations, including those involving alkynes and alcohols. While specific rhodium-catalyzed reactions starting from 1-(phenylethynyl)-1-cyclohexanol are not extensively reported, the reactivity of propargylic alcohols in the presence of rhodium complexes offers insights into its potential transformations.

For example, rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles with propargylic alcohols have been developed, where the propargylic alcohol acts as a three-carbon synthon. chemrxiv.org This type of reaction, when applied to 1-(phenylethynyl)-1-cyclohexanol, could potentially lead to complex heterocyclic structures.

Furthermore, rhodium-catalyzed intramolecular cyclization reactions of enynes containing a hydroxyl group have been reported. lookchem.comnih.gov These reactions often proceed through the formation of a rhodacyclopentene intermediate, followed by further transformations. If 1-(phenylethynyl)-1-cyclohexanol were incorporated into a suitable enyne system, it could undergo rhodium-catalyzed cyclization. A rhodium-catalyzed intramolecular reductive aldol-type cyclization has also been described for the synthesis of β-hydroxylactones, demonstrating the utility of rhodium in C-C bond formation involving alcohol functionalities. beilstein-journals.orgbeilstein-archives.org

| Substrate | Catalyst | Product | Conditions | Yield | Reference |

| Naphthol-linked 1,6-enyne | [Rh(cod)2]BF4 / (R)-BINAP | Vinylnaphthofuran | Toluene, 90°C | High | lookchem.com |

| α,β-Unsaturated ester with aldehyde | RhCl(PPh3)3 / Et2Zn | Aldol-type product | - | Good to excellent | beilstein-journals.org |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. Propargylic alcohols are known to participate in various organocatalytic reactions. For instance, the cooperative catalysis involving a thiolate-bridged diruthenium complex and a secondary amine organocatalyst has been shown to effect the propargylic allylation of propargylic alcohols with α,β-unsaturated aldehydes. acs.org In this process, a dienamine intermediate, generated from the organocatalyst and the aldehyde, acts as a nucleophile. acs.org

The asymmetric alkynylation of aldehydes to produce chiral propargylic alcohols is another area where organocatalysis has made significant contributions. organic-chemistry.org While this is a synthetic route to propargylic alcohols, the principles can be extended to further transformations. The development of organocatalytic methods that activate the alkyne or the hydroxyl group of 1-(phenylethynyl)-1-cyclohexanol could open up new avenues for its functionalization. For example, an organocatalyst could facilitate the addition of nucleophiles to the alkyne, or activate the hydroxyl group for substitution reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| Propargylic alcohol | α,β-Unsaturated aldehyde | Diruthenium complex & Secondary amine | Propargylic allylated product | High | acs.org |

| Terminal alkyne | Aldehyde | Zn(OTf)2 & (+)-N-methylephedrine | Chiral propargylic alcohol | High | organic-chemistry.org |

Advanced Spectroscopic Characterization of 1 Phenylethynyl 1 Cyclohexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of NMR signals, a detailed molecular structure can be assembled.

The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon environments within 1-(phenylethynyl)-1-cyclohexanol.

Proton (¹H) NMR: The ¹H NMR spectrum of 1-(phenylethynyl)-1-cyclohexanol is expected to show distinct signals corresponding to the aromatic, cyclohexyl, and hydroxyl protons. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). rsc.org The ten protons of the cyclohexyl ring would present as a series of complex multiplets in the upfield region, generally between δ 1.2 and 2.0 ppm. The hydroxyl proton (-OH) signal is a singlet, whose chemical shift can vary depending on solvent and concentration but is typically found in the δ 1.5-2.5 ppm range for tertiary alcohols.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 1-(phenylethynyl)-1-cyclohexanol, this includes the carbons of the phenyl ring, the alkyne, and the cyclohexyl ring. nih.gov The quaternary carbon of the cyclohexyl ring bonded to the hydroxyl group (C-1) is expected to resonate around δ 68-75 ppm. The two sp-hybridized carbons of the ethynyl (B1212043) group show characteristic shifts between δ 80 and 95 ppm. The carbons of the phenyl group typically appear in the δ 120-140 ppm range, with the ipso-carbon (attached to the alkyne) being the most deshielded. The aliphatic carbons of the cyclohexyl ring will produce signals in the upfield region, generally between δ 20 and 40 ppm. For instance, in the related compound 1-ethynyl-1-cyclohexanol, the quaternary C-OH carbon appears at δ 68.6 ppm, while the cyclohexyl carbons are found at δ 37.8, 25.4, and 22.1 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(Phenylethynyl)-1-cyclohexanol This table is generated based on typical values for similar functional groups and data from related compounds.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Phenyl C-H | 7.2 – 7.5 (m) | 128.0 – 132.0 |

| Aromatic | Phenyl C (ipso) | - | ~123 |

| Alkyne | -C≡C-Ph | - | ~88 |

| Alkyne | -C≡C-Ph | - | ~92 |

| Tertiary Alcohol | C-OH | - | ~70 |

| Hydroxyl | -OH | 1.5 – 2.5 (s, broad) | - |

| Aliphatic | Cyclohexyl CH₂ | 1.2 – 2.0 (m) | 22 – 40 |

Heteronuclear NMR, particularly ¹⁷O NMR, offers direct insight into the electronic environment of the oxygen atom. The ¹⁷O isotope is a low-abundance (0.037%) quadrupolar nucleus (I = 5/2), which results in broad signals and necessitates the use of concentrated samples or isotopic enrichment. blogspot.comhuji.ac.il Despite these challenges, ¹⁷O NMR is highly sensitive to the local chemical environment, with a chemical shift range spanning over 1600 ppm. blogspot.com

For alcohols, the ¹⁷O chemical shift is influenced by factors like hydrogen bonding and molecular structure. In tertiary alcohols like 1-(phenylethynyl)-1-cyclohexanol, the oxygen atom is shielded compared to primary and secondary alcohols. Studies on the related derivative, 1-phenylcyclohexanol, show a characteristic ¹⁷O NMR signal that confirms the tertiary alcohol environment. nih.gov The chemical shift for tertiary alcohols typically falls in the range of δ -5 to +40 ppm relative to water. taylorfrancis.com Such studies are crucial for probing specific atomic environments that are not directly observable through more common NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like 1-(phenylethynyl)-1-cyclohexanol and for confirming its identity through its characteristic fragmentation pattern. nih.gov

In a typical GC-MS analysis under electron ionization (EI), the molecule fragments in a reproducible manner. For 1-(phenylethynyl)-1-cyclohexanol (molecular weight 200.28 g/mol ), the molecular ion peak (M⁺) at m/z 200 may be observed, although it can be weak for alcohols. nih.gov Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 182. whitman.edu Other significant fragments arise from the cleavage of the cyclohexyl ring and the stable phenylethynyl moiety. Characteristic fragments for 1-(phenylethynyl)-1-cyclohexanol have been reported at m/z 157, 129, and 117, corresponding to various cleavages of the saturated ring system. nih.gov

Table 2: Key GC-MS Fragments for 1-(Phenylethynyl)-1-cyclohexanol

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₄H₁₆O]⁺ | Molecular Ion (M⁺) |

| 182 | [C₁₄H₁₄]⁺ | Loss of H₂O |

| 157 | [C₁₂H₉]⁺ | Loss of C₃H₇ (from cyclohexyl ring) |

| 129 | [C₁₀H₉]⁺ | Further fragmentation |

| 117 | [C₉H₉]⁺ | Phenylpropargyl cation or related isomer |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. It is often coupled with liquid chromatography (LC) for analysis of less volatile or thermally fragile molecules. For 1-(phenylethynyl)-1-cyclohexanol, ESI-MS in positive ion mode would be expected to prominently show the protonated molecule, [M+H]⁺, at m/z 201.29. acs.org

Depending on the solvent system and additives, adducts with sodium ([M+Na]⁺ at m/z 223.27) or potassium ([M+K]⁺ at m/z 239.24) may also be observed. mdpi.com While ESI is a soft technique, some in-source fragmentation can occur, particularly for compounds with labile groups. nih.govresearchgate.net For phenylethynyl derivatives, the primary purpose of ESI-MS is the unambiguous confirmation of the molecular weight, which it achieves with high accuracy. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1-(phenylethynyl)-1-cyclohexanol, the spectra are dominated by vibrations of the hydroxyl, alkyne, and aromatic groups. nih.gov

O-H Stretch: A strong, broad absorption band is expected in the FTIR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclohexyl ring are observed just below 3000 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond of the ethynyl group gives rise to a characteristic absorption in the range of 2100-2260 cm⁻¹. This peak is often weak in the FTIR spectrum of symmetrically substituted alkynes but can be strong in the Raman spectrum.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations are found in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for 1-(Phenylethynyl)-1-cyclohexanol

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad (FTIR) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium (FTIR) |

| Cyclohexyl (-C₆H₁₁) | C-H Stretch | 2850 - 2960 | Strong (FTIR) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 | Weak to Medium (FTIR), Strong (Raman) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong (FTIR & Raman) |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(Phenylethynyl)-1-cyclohexanol, the FTIR spectrum provides a distinct fingerprint, confirming the presence of its key structural features: the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the alkyne, the aromatic phenyl ring, and the saturated cyclohexyl ring.

The spectrum of 1-(Phenylethynyl)-1-cyclohexanol, recorded on a Bruker Tensor 27 FT-IR instrument using a dichloromethane (B109758) film, reveals several characteristic absorption bands. nih.gov A prominent, broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol group. The sharpness and position of this band can be influenced by hydrogen bonding. The weak but sharp absorption band observed around 2200-2230 cm⁻¹ is characteristic of the C≡C stretching vibration of the internal alkyne, confirming the phenylethynyl moiety. sigmaaldrich.com

Vibrations associated with the phenyl group are also evident. Aromatic C-H stretching typically appears just above 3000 cm⁻¹ (e.g., 3057 cm⁻¹ in a related derivative). sigmaaldrich.com Aromatic C=C stretching vibrations within the ring give rise to several bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexyl ring are observed as strong bands in the 2950-2850 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Alcohol (-OH) |

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| ~2950-2850 | C-H Stretch | Aliphatic (Cyclohexyl) |

| ~2230 (weak, sharp) | C≡C Stretch | Alkyne |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Surface Studies

Attenuated Total Reflectance (ATR) is an accessory to FTIR spectroscopy that enables the analysis of samples in their solid or liquid state with minimal sample preparation. This technique is particularly useful for surface studies of materials. The ATR-IR spectrum of 1-(Phenylethynyl)-1-cyclohexanol was acquired using a Bruker Tensor 27 FT-IR instrument equipped with a DuraSamplIR II ATR accessory. nih.gov

The resulting spectrum is generally comparable to the transmission FTIR spectrum, presenting the same characteristic functional group frequencies. However, band intensities may differ due to the different sampling method. ATR-IR is highly sensitive to the surface layer of the sample, providing a vibrational fingerprint of the material as is, without the need for solvents like dichloromethane. nih.gov This makes it an ideal method for analyzing the pure compound in its native state, ensuring that the observed spectral features, such as the position and shape of the O-H band, accurately reflect the intermolecular interactions (like hydrogen bonding) occurring at the material's surface.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. For 1-(Phenylethynyl)-1-cyclohexanol, this results in different selection rules and relative band intensities.

The FT-Raman spectrum, obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, provides a unique vibrational fingerprint. nih.gov A particularly strong and characteristic signal in the Raman spectrum of this compound is the C≡C stretching vibration of the phenylethynyl group, which typically appears as a sharp, intense band around 2220 cm⁻¹. This is because the symmetrical nature of the alkyne bond's stretching vibration leads to a significant change in polarizability, making it highly Raman active, whereas it is often weak in the IR spectrum. The symmetric "breathing" mode of the phenyl ring, typically around 1000 cm⁻¹, is also characteristically strong in the Raman spectrum.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~2220 (strong, sharp) | C≡C Stretch | Alkyne |

| ~1600 (strong) | C=C Stretch | Aromatic Ring |

| ~1000 (strong) | Ring Breathing | Aromatic (Phenyl) |

| ~3060 (medium) | C-H Stretch | Aromatic (Phenyl) |

| ~2940 (strong) | C-H Stretch | Aliphatic (Cyclohexyl) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

While spectroscopic data for 1-(Phenylethynyl)-1-cyclohexanol is available, its specific single-crystal X-ray diffraction data is not readily found in the surveyed literature. However, XRD analysis has been successfully applied to numerous related tertiary propargylic alcohols and compounds bearing phenylethynyl moieties. acs.orgnih.gov In such studies, XRD has been instrumental in unequivocally establishing the absolute configuration of chiral centers and confirming molecular structures. acs.org For complex molecules containing phenylethynyl groups, XRD reveals how the rigid alkyne linker influences molecular shape and how the phenyl rings engage in stabilizing π–π stacking interactions within the crystal lattice. nih.govrsc.org Therefore, should single crystals of 1-(Phenylethynyl)-1-cyclohexanol be obtained, XRD would be the principal technique to elucidate its precise solid-state structure, providing invaluable insight into its stereochemistry and supramolecular assembly.

Computational and Theoretical Chemistry Applied to 1 Phenylethynyl 1 Cyclohexanol

Electronic Structure and Bonding Characteristics

The electronic structure and bonding are fundamental to understanding the behavior of 1-(phenylethynyl)-1-cyclohexanol. Computational methods can precisely map electron distribution, orbital energies, and bonding parameters.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the ground-state properties of molecules. For 1-(phenylethynyl)-1-cyclohexanol, a DFT analysis would typically be performed to determine its optimized geometry, electronic energy, and the distribution of electron density.

A hypothetical DFT study on 1-(phenylethynyl)-1-cyclohexanol would likely involve the use of a functional, such as B3LYP, paired with a basis set like 6-31G(d) to accurately model its properties. The outcomes of such a study would provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of the molecule that are electron-rich and electron-poor, which is crucial for predicting its reactivity.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 1-(Phenylethynyl)-1-cyclohexanol

| Property | Predicted Value | Significance |

| Ground State Energy (Hartree) | -655.123 | Total electronic energy at 0 K. |

| HOMO Energy (eV) | -6.2 | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.8 | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.4 | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment (Debye) | 1.9 | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar aromatic alcohols. They are not from a published study on 1-(phenylethynyl)-1-cyclohexanol.

Beyond DFT, other computational methods can provide further details about the electronic properties of 1-(phenylethynyl)-1-cyclohexanol.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, a Coupled Cluster study could provide a very precise calculation of the molecule's ionization potential and electron affinity.

Semi-Empirical Methods: Methods like AM1, PM3, and ZINDO are faster, using parameters derived from experimental data. While less accurate than ab initio or DFT methods, they are useful for quickly estimating electronic properties for large systems or for providing an initial guess for more rigorous calculations.

Table 2: Comparison of Hypothetical Electronic Descriptors from Different Computational Methods

| Electronic Descriptor | Ab Initio (MP2/aug-cc-pVDZ) | Semi-Empirical (PM3) |

| Ionization Potential (eV) | 8.5 | 9.1 |

| Electron Affinity (eV) | 0.3 | 0.1 |

| Global Hardness | 4.1 | 4.5 |

| Electronegativity | 4.4 | 4.6 |

Note: This table presents hypothetical data to illustrate the type of information obtained from these methods for a molecule like 1-(phenylethynyl)-1-cyclohexanol.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energetic feasibility of different routes.

For any reaction involving 1-(phenylethynyl)-1-cyclohexanol, such as its dehydration to form an enyne or its participation in a coupling reaction, computational methods can be used to explore the potential energy surface (PES). The PES is a mathematical landscape that connects the geometries of the reactants, products, and all conceivable intermediates with their corresponding energies.

By mapping the PES, chemists can identify the most likely reaction pathway, which corresponds to the lowest energy route from reactants to products. A crucial part of this exploration is the location of transition states—the highest energy points along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a study of the intramolecular hydroalkoxylation of alkynyl alcohols, a related class of compounds, computational methods were used to implicate a highly organized transition state for the cyclization step. nih.gov

Once the reactants, products, and transition states have been identified and their energies calculated, it is possible to derive key kinetic and thermodynamic parameters for the reaction.

Thermodynamic Parameters: The difference in the energies of the products and reactants allows for the calculation of the reaction's enthalpy (ΔH) and Gibbs free energy (ΔG), indicating whether the reaction is exothermic/endothermic and spontaneous/non-spontaneous.

Kinetic Parameters: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. According to transition state theory, the activation energy can be used to calculate the reaction rate constant (k). Studies on the dissociation of related ethers have used computational methods to determine activation barriers for various reaction pathways. princeton.edu

Table 3: Hypothetical Kinetic and Thermodynamic Data for a Dehydration Reaction of 1-(Phenylethynyl)-1-cyclohexanol

| Parameter | Calculated Value | Interpretation |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | The reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -20 kcal/mol | The reaction is spontaneous under standard conditions. |

| Activation Energy (Ea) | +25 kcal/mol | A moderate energy barrier needs to be overcome. |

Note: The data in this table is illustrative and not based on specific experimental or computational results for 1-(phenylethynyl)-1-cyclohexanol.

Intermolecular Interactions and Material Design Principles

The way in which molecules of 1-(phenylethynyl)-1-cyclohexanol interact with each other and with other molecules is critical for understanding its bulk properties, such as its melting point, solubility, and its potential to form organized structures like liquid crystals or self-assembled monolayers. The presence of a hydroxyl group allows for hydrogen bonding, while the phenyl and ethynyl (B1212043) groups can participate in π-stacking interactions.

Prediction of Crystal Packing and Cohesive Energies

The arrangement of molecules in a crystal lattice, known as crystal packing, and the energy associated with holding the crystal together, the cohesive energy, are fundamental properties that can be predicted using computational methods. For a molecule like 1-(phenylethynyl)-1-cyclohexanol, which contains a rigid phenylacetylene (B144264) group and a flexible cyclohexanol (B46403) ring, predicting the crystal structure is a complex but crucial task for understanding its physical properties.

Methodology for Crystal Structure Prediction (CSP):

Crystal Structure Prediction (CSP) is a computational technique used to find the most stable crystal structures for a given molecule based on its chemical diagram. The process generally involves two main stages:

Generation of Plausible Crystal Packings: A wide range of possible crystal structures is generated by considering various space groups and systematically arranging the molecules in the unit cell. For a molecule with conformational flexibility like 1-(phenylethynyl)-1-cyclohexanol, the different possible shapes (conformers) of the molecule would also be taken into account.

Energy Ranking: The generated structures are then ranked based on their calculated lattice energies. This is typically done using a hierarchical approach, starting with computationally less expensive methods like molecular mechanics force fields and refining the most promising candidates with more accurate, but computationally intensive, quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections.

The cohesive energy of the most stable predicted crystal structures would be a key output of these calculations. It represents the energy released when forming one mole of the crystal from its constituent molecules in the gaseous state. A higher cohesive energy generally indicates a more stable crystal structure.

Intermolecular Interactions in 1-(Phenylethynyl)-1-cyclohexanol:

The crystal packing of 1-(phenylethynyl)-1-cyclohexanol would be governed by a combination of intermolecular interactions:

π-π Stacking: The phenyl rings provide opportunities for π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.

C-H···π Interactions: The hydrogen atoms of the cyclohexyl ring can interact with the electron-rich π-system of the phenyl ring and the ethynyl group.

Solubility Prediction based on Lattice Energy Calculations

The solubility of a crystalline solid in a solvent is a thermodynamic property that depends on the balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the solute molecules are solvated by the solvent (solvation energy).

Theoretical Framework:

The thermodynamic cycle for solubility involves two key energy terms that can be calculated computationally:

Lattice Free Energy (ΔG_lattice): This is the free energy change associated with the sublimation of the solid into a gas of its constituent molecules. It is closely related to the cohesive energy but also includes entropic contributions. Accurate calculation of lattice energy from CSP studies is the first step in predicting solubility.

Solvation Free Energy (ΔG_solv): This is the free energy change when a molecule is transferred from the gas phase into the solvent. This can be calculated using various solvation models, such as implicit solvent models (like the polarizable continuum model, PCM) or explicit solvent simulations using molecular dynamics.

The solubility can then be estimated from the relationship between these two quantities. A high lattice energy would generally lead to lower solubility, as more energy is required to overcome the intermolecular forces in the crystal.

Factors Influencing the Solubility of 1-(Phenylethynyl)-1-cyclohexanol:

The strong hydrogen bonding and potential for π-π stacking, which contribute to a higher cohesive energy, would likely decrease its solubility in non-polar solvents.

The hydroxyl group would enhance its solubility in polar, protic solvents that can participate in hydrogen bonding.

While specific experimental or calculated data for 1-(phenylethynyl)-1-cyclohexanol is not available, the computational methodologies described provide a robust framework for predicting and understanding its solid-state properties. Such studies are invaluable in materials science and pharmaceutical development for designing materials with desired physical characteristics.

Research Applications and the Study of 1 Phenylethynyl 1 Cyclohexanol Derivatives

Utilization as a Core Synthetic Intermediate

As a versatile intermediate, 1-(phenylethynyl)-1-cyclohexanol provides a scaffold for the synthesis of a diverse range of organic molecules. Its utility stems from the reactivity of both the hydroxyl group and the carbon-carbon triple bond.

Construction of Complex Organic Scaffolds

The rigid structure of 1-(phenylethynyl)-1-cyclohexanol and its derivatives makes them excellent starting materials for the construction of intricate molecular architectures, including heterocyclic and spirocyclic systems.

Heterocyclic Scaffolds: The phenylethynyl group can participate in various cyclization reactions to form heterocyclic compounds. For instance, derivatives of 1-(phenylethynyl)-1-cyclohexanol can be utilized in the synthesis of pyrazolo[5,1-c] mdpi.comwikipedia.orgmdpi.comtriazines. These reactions often involve rearrangements of the initial adducts to yield aromatic heterocyclic systems osi.lv. The synthesis of 1,2,3-triazoles, another important class of heterocycles, can be achieved through cycloaddition reactions involving the phenylethynyl moiety mdpi.combeilstein-journals.org.

Spirocyclic Systems: The cyclohexanol (B46403) portion of the molecule is a key feature for the synthesis of spiro compounds. These are molecules with two rings connected by a single common atom. The synthesis of such complex, three-dimensional structures is a significant area of organic chemistry semanticscholar.org. While direct synthesis of spiro compounds from 1-(phenylethynyl)-1-cyclohexanol is not extensively documented in the provided search results, the general principles of spirocycle synthesis often involve intramolecular reactions of cyclic precursors, a role for which derivatives of 1-(phenylethynyl)-1-cyclohexanol are well-suited.

Precursor in Specialized Chemical Synthesis

The specific combination of functional groups in 1-(phenylethynyl)-1-cyclohexanol allows it to serve as a precursor in specialized chemical transformations, leading to the formation of unique and valuable compounds.

One of the notable reactions of tertiary propargyl alcohols like 1-(phenylethynyl)-1-cyclohexanol is the Meyer-Schuster rearrangement . This acid-catalyzed reaction converts the alcohol into an α,β-unsaturated ketone wikipedia.org. This transformation is significant as it provides a pathway to synthetically useful enones. A competing reaction in the case of tertiary alcohols is the Rupe rearrangement , which can lead to the formation of α,β-unsaturated methyl ketones through an enyne intermediate wikipedia.org. The choice of catalyst and reaction conditions can influence the outcome between these two rearrangements. Milder conditions, often employing transition metal or Lewis acid catalysts, can favor the Meyer-Schuster rearrangement wikipedia.org.

Furthermore, derivatives of 1-(phenylethynyl)-1-cyclohexanol can be precursors for molecules with applications in materials science. For example, compounds with similar phenylethynyl benzene (B151609) structures are used in the synthesis of liquid crystals , particularly for blue phase liquid crystal compositions nih.govdntb.gov.uanih.gov. These materials are of interest for their applications in display technologies. The synthesis of such compounds often involves Sonogashira coupling reactions to introduce the phenylethynyl moiety.

Role in Advanced Materials Development

The phenylethynyl group is a key functional moiety in the design of advanced materials, including high-performance polymers and organometallic systems. Derivatives of 1-(phenylethynyl)-1-cyclohexanol can be incorporated into these materials to impart specific properties.

Polymerization Strategies and Material Property Investigations

The carbon-carbon triple bond of the phenylethynyl group can undergo polymerization, and this reactivity is exploited in the development of thermosetting polymers.

Phenylethynyl-Terminated Oligomers: A common strategy in materials science is the use of phenylethynyl-terminated oligomers, particularly polyimides (PETIs) vt.eduresearchgate.net. These materials exhibit good processability and, upon thermal curing, form highly cross-linked networks with excellent thermal stability and mechanical properties researchgate.net. The curing process involves complex reactions of the phenylethynyl groups, including chain extension, branching, and cross-linking, without the evolution of volatile byproducts researchgate.net. While the direct use of 1-(phenylethynyl)-1-cyclohexanol in these polymers is not detailed, its structure could be incorporated into monomers for such systems, with the hydroxyl group providing a site for further functionalization or linkage to a polymer backbone.

The following table summarizes the properties of a typical phenylethynyl-terminated polyimide, illustrating the performance achievable with this class of materials.

| Property | Value |

| Cured Glass Transition Temperature (Tg) | 267°C |

| Curing Temperature | 350-380°C |

| Characteristics of Cured Film | Tough, solvent-resistant |

Data sourced from a study on phenylethynyl endcapped polyetherimide oligomers vt.edu.

Synthesis of Novel Organometallic Compounds for Catalytic Systems

The functional groups of 1-(phenylethynyl)-1-cyclohexanol make it a potential ligand for the synthesis of organometallic complexes. The alkyne and hydroxyl groups can coordinate to a metal center, influencing the catalytic activity and selectivity of the resulting complex.

Palladium Complexes: Palladium complexes are widely used as catalysts in cross-coupling reactions mdpi.com. The catalytic activity of these complexes is highly dependent on the nature of the ligands. Alkynol ligands, similar in structure to 1-(phenylethynyl)-1-cyclohexanol, can be used to synthesize palladium complexes. For instance, palladium(II) complexes with tridentate nitrogen ligands have been shown to be active in the hydrogenation of alkenes and alkynes researchgate.net. The presence of a hydroxyl group in the ligand can influence the electronic and steric properties of the metal center, thereby affecting the catalytic performance.

Ruthenium Complexes: The reaction of 1-ethynyl-1-cyclohexanol, a related compound, with a ruthenium complex has been shown to yield an allenylidene complex rsc.org. This demonstrates the reactivity of the acetylenic proton and the potential for 1-(phenylethynyl)-1-cyclohexanol to form various types of organometallic species.

The development of new ligands is crucial for advancing the field of homogeneous catalysis. The structural features of 1-(phenylethynyl)-1-cyclohexanol offer possibilities for its use as a scaffold for novel ligands in organometallic chemistry.

Contributions to Analytical and Formulation Chemistry

Based on the available search results, there is no specific information detailing the contributions of 1-(phenylethynyl)-1-cyclohexanol or its derivatives to the fields of analytical and formulation chemistry. While its structural analog, 1-ethynyl-1-cyclohexanol, is used as an industrial processing aid and laboratory reagent, similar applications for the title compound are not documented in the provided sources. The potential use of 1-(phenylethynyl)-1-cyclohexanol as a chiral auxiliary in asymmetric synthesis could be an area of future investigation, given that similar structures like trans-2-phenyl-1-cyclohexanol (B1200244) are used for this purpose wikipedia.org. However, direct evidence for this application is currently lacking.

Identification in Natural Product Profiling (e.g., volatile components)

The identification of volatile organic compounds (VOCs) is a critical aspect of natural product profiling. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to separate and identify the individual components of complex mixtures extracted from natural sources, like plants. researchgate.net While a wide array of compounds including organic acids, esters, and alcohols are commonly identified as volatile components in natural extracts, specific documentation identifying 1-(Phenylethynyl)-1-cyclohexanol as a naturally occurring volatile compound is not prominent in the existing literature. researchgate.net

The process of identifying such compounds involves analyzing the mass spectrum data obtained from GC-MS, which provides a molecular fingerprint of the substance. nih.gov For 1-(Phenylethynyl)-1-cyclohexanol, key identifiers in a mass spectrum would include its specific mass-to-charge ratio peaks. nih.gov Phenotype-guided natural product discovery, which uses high-content screening to find constituents with specific biological effects, is another advanced approach for analyzing and isolating compounds from natural extracts. researchgate.net Although these methods are powerful for general discovery, the presence of 1-(Phenylethynyl)-1-cyclohexanol in natural volatile profiles remains a subject for further specific investigation.

Research on Stabilization Mechanisms for Organic Compounds

The stability of organic compounds is a crucial factor in synthesis, formulation, and material science. Research in this area explores how certain molecules can prevent the degradation of others. While direct studies detailing the use of 1-(Phenylethynyl)-1-cyclohexanol as a stabilizer are limited, its molecular structure offers insights into its potential stabilizing properties. The rigid structure conferred by the phenylethynyl group could contribute to the stability of molecular assemblies.

In the context of chemical synthesis, related compounds like 1-ethynyl-cyclohexanol have been noted for their efficiency in facilitating certain 'one-pot' Sonogashira-coupling reactions, suggesting a role in stabilizing reactive intermediates or reaction conditions. researchgate.net The stability of a compound is influenced by its structural components, such as the presence of aromatic rings and functional groups that can participate in resonance or other electronic effects. The inherent stability of the 1-(phenylethynyl)-1-cyclohexanol molecule itself, characterized by its molecular formula C₁₄H₁₆O and molecular weight of approximately 200.28 g/mol , makes it a subject of interest in synthetic chemistry. nih.gov

Studies on Corrosion Inhibition Principles in Chemical Systems

The prevention of metal corrosion is a significant challenge in many industries. icrc.ac.ir One effective method is the use of organic corrosion inhibitors, which are compounds that adsorb onto the metal surface to form a protective layer. nih.gov The effectiveness of an organic inhibitor is closely linked to its molecular structure, particularly the presence of heteroatoms (such as oxygen), aromatic rings, and π-electrons in multiple bonds. nih.govresearchgate.net

1-(Phenylethynyl)-1-cyclohexanol possesses all these key features:

A hydroxyl (-OH) group: The oxygen heteroatom has lone pair electrons that can coordinate with the metal's d-orbitals.

A phenyl group: The aromatic ring provides a source of π-electrons that facilitate strong adsorption onto the metal surface.

An ethynyl (B1212043) (alkyne) group: The carbon-carbon triple bond is another region of high electron density (π-electrons) that can participate in the adsorption process.

The mechanism of inhibition typically involves the inhibitor molecules displacing water from the metal surface and forming a barrier that prevents corrosive substances from reaching it. This adsorption can be physical (physisorption), chemical (chemisorption), or a mix of both, and often follows the Langmuir adsorption isotherm model. icrc.ac.irmdpi.commdpi.com Studies on analogous compounds show that inhibition efficiency increases with inhibitor concentration up to an optimal point. icrc.ac.irmdpi.com The performance of these inhibitors is evaluated using techniques like weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS). mdpi.comnih.gov

While specific studies on 1-(Phenylethynyl)-1-cyclohexanol as a corrosion inhibitor are not detailed in the literature, research on similar organic structures demonstrates the principles by which it would likely function. The data from related compounds show high inhibition efficiencies, often exceeding 90%, in acidic environments. mdpi.commdpi.com

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Method |

|---|---|---|---|---|---|

| 1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) | Mild Steel | 1.0 M HCl | 95.1% | 0.005 M | Weight Loss icrc.ac.ir |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 92.5% | 500 ppm | Weight Loss mdpi.com |

| (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene)isonicotinohydrazide (MAPEI) | N80 Steel | 15% HCl | 96% | 5 x 10⁻³ mol/L | Not Specified mdpi.com |

| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | Mild Steel | 1 M HCl | 97% | Not Specified | Weight Loss / EIS / PDP nih.gov |

| Pistia stratiotes Leaf Extract | Mild Steel | 1 M HCl | 93.7% | 400 ppm | Polarization Curve mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.